2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)
Major Products Formed
Reduction: 2-(4-Methylphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
Substitution: Various substituted oxadiazoles depending on the nucleophile used
Scientific Research Applications
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound can inhibit the synthesis of bacterial cell walls or interfere with protein synthesis, leading to the death of the microorganism.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Pesticidal Activity: The compound can inhibit essential enzymes in pests, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both a methyl group and a nitro group on the phenyl rings. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and biological activity. The nitro group, in particular, enhances the compound’s ability to participate in various chemical reactions and interact with biological targets.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUNTLDPGHNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356912 | |
Record name | 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-52-2 | |
Record name | 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62507-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Nitrophenyl)-5-(4-tolyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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